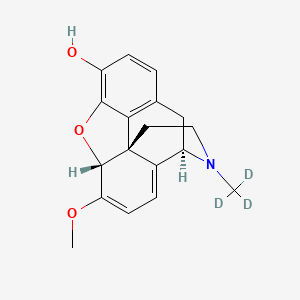
Oripavine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oripavine-d3 is a deuterated form of oripavine, an opioid alkaloid derived from thebaine. It is a stable isotope-labeled compound used primarily in scientific research. Oripavine itself is a significant intermediate in the biosynthesis of morphine alkaloids and is found in the opium poppy, Papaver somniferum .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Oripavine-d3 can be synthesized through the deuteration of oripavine. The process involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved using deuterated reagents under specific reaction conditions. The synthetic route typically involves the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure efficient deuteration. The production is carried out under controlled conditions to maintain the integrity and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Oripavine-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form 14-hydroxy derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include 14-hydroxy derivatives, reduced forms of this compound, and substituted this compound compounds .
Wissenschaftliche Forschungsanwendungen
Oripavine-d3 is used extensively in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of oripavine and its derivatives.
Biology: Employed in metabolic studies to trace the biosynthesis and degradation pathways of opioid alkaloids.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of opioid pharmaceuticals.
Wirkmechanismus
Oripavine-d3 exerts its effects by binding to opioid receptors in the central nervous system. The primary molecular targets are the mu, delta, and kappa opioid receptors. Upon binding, this compound activates these receptors, leading to analgesic effects. The pathways involved include the inhibition of adenylate cyclase, modulation of ion channels, and activation of G-protein coupled receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oripavine: The non-deuterated form of oripavine-d3, used in similar research applications.
Thebaine: A precursor to oripavine, used in the synthesis of various opioid derivatives.
Buprenorphine: A semi-synthetic derivative of oripavine, used clinically as an analgesic and in opioid addiction treatment.
Uniqueness
This compound is unique due to its stable isotope labeling, which allows for precise tracing and quantification in research studies. This makes it a valuable tool in analytical chemistry and pharmacokinetic studies, providing insights into the metabolism and distribution of opioid compounds .
Eigenschaften
Molekularformel |
C18H19NO3 |
|---|---|
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
(4R,7aR,12bS)-7-methoxy-3-(trideuteriomethyl)-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol |
InChI |
InChI=1S/C18H19NO3/c1-19-8-7-18-11-4-6-14(21-2)17(18)22-16-13(20)5-3-10(15(16)18)9-12(11)19/h3-6,12,17,20H,7-9H2,1-2H3/t12-,17+,18+/m1/s1/i1D3 |
InChI-Schlüssel |
ZKLXUUYLEHCAMF-KRZJWGCJSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N1CC[C@]23[C@@H]4C(=CC=C2[C@H]1CC5=C3C(=C(C=C5)O)O4)OC |
Kanonische SMILES |
CN1CCC23C4C(=CC=C2C1CC5=C3C(=C(C=C5)O)O4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Amino-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15294551.png)
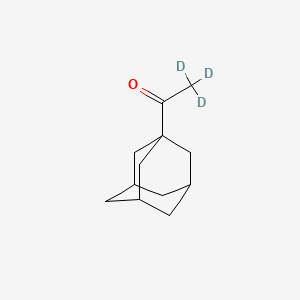
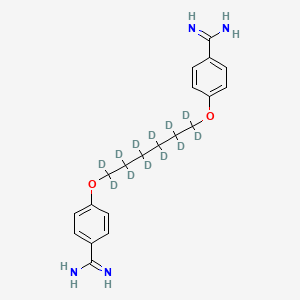
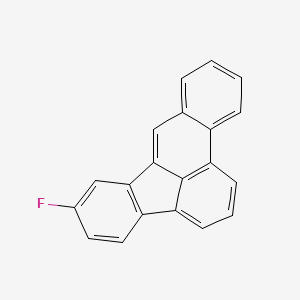
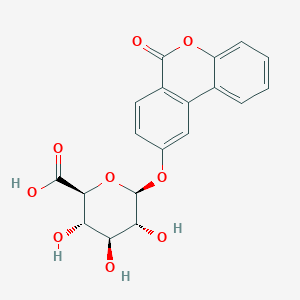
![3-[(Prop-2-en-1-yl)amino]propane-1,2-diol](/img/structure/B15294581.png)
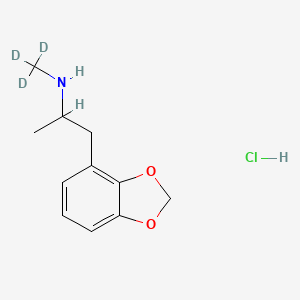
![4-[(2-isopropyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride](/img/structure/B15294599.png)
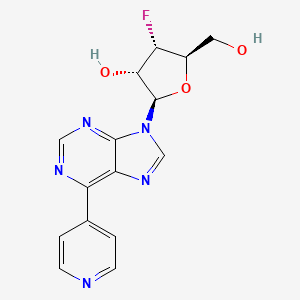

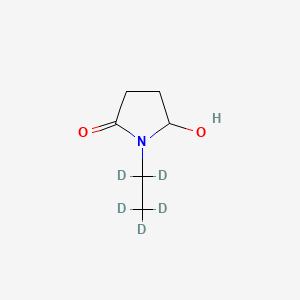
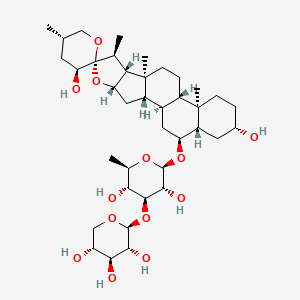

![[dideuterio-[(3S)-5,5-dideuteriomorpholin-3-yl]methyl] N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate](/img/structure/B15294646.png)
